5,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid
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Overview
Description
5,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound known for its diverse biological and chemical properties. Indole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in scientific research and industrial applications.
Preparation Methods
The synthesis of 5,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Leimgruber–Batcho indole synthesis is a well-known method for constructing indole derivatives . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, utilizing catalysts and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
5,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound’s structural similarity to biologically active molecules makes it a candidate for drug development and therapeutic applications.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For instance, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
5,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-2-carboxylic acid: Known for its role in synthesizing various bioactive compounds.
Indole-5-carboxylic acid: Used in the preparation of pharmaceutical intermediates and dyes.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c1-6-3-7(2)10-8(4-6)5-9(12-10)11(13)14/h3-4,9,12H,5H2,1-2H3,(H,13,14) |
InChI Key |
LFWYCYVTVOOBSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)CC(N2)C(=O)O)C |
Origin of Product |
United States |
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